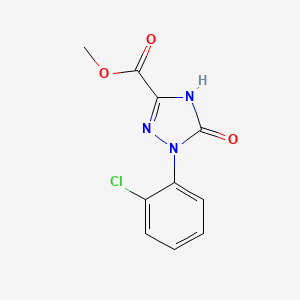
Lithium 3-oxo-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C9H7LiO3 It is a lithium salt of 3-oxo-3-phenylpropanoic acid, characterized by the presence of a phenyl group attached to a three-carbon chain with a keto group at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium 3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-oxo-3-phenylpropanoic acid with lithium hydroxide in an aqueous medium. The reaction proceeds as follows:
C9H8O3+LiOH→C9H7LiO3+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-oxo-3-phenylpropanoic acid.
Reduction: 3-hydroxy-3-phenylpropanoate.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Lithium 3-oxo-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium 3-oxo-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, providing potential neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: An ester derivative with similar structural features.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A compound with a hydroxyl group and an amino group, used in organic synthesis.
Uniqueness
Lithium 3-oxo-3-phenylpropanoate is unique due to its lithium salt form, which imparts distinct chemical and physical properties compared to its ester and amide counterparts. This uniqueness makes it valuable in specific applications where lithium ions play a crucial role.
Propriétés
Formule moléculaire |
C9H7LiO3 |
|---|---|
Poids moléculaire |
170.1 g/mol |
Nom IUPAC |
lithium;3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8O3.Li/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
SXLHCCMAUYVFKJ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC=C(C=C1)C(=O)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


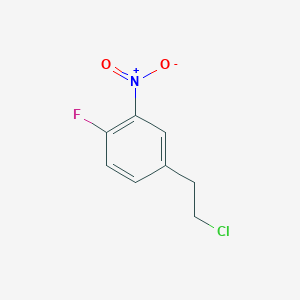
![(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12992874.png)
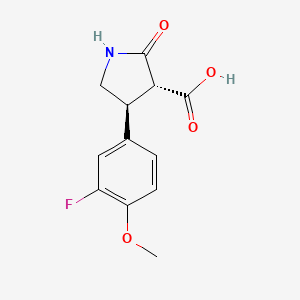
![6-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992880.png)
![(R)-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B12992883.png)
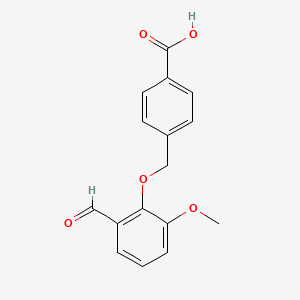

![Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate](/img/structure/B12992908.png)
![(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B12992921.png)
![7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B12992925.png)
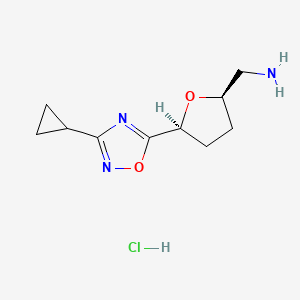
![(3AS,4S,6S,7aR)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12992936.png)

